molecular formula C16H15N5O3 B2374578 (E)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide CAS No. 518350-76-0

(E)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No. B2374578
M. Wt: 325.328
InChI Key: UMSNOTULUFNTKK-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide, also known as CINPA1, is a small molecule inhibitor that selectively targets the interaction between the protein HSP90 and the co-chaperone CDC37. This interaction is critical for the stabilization and activation of many oncogenic kinases, making CINPA1 a promising therapeutic target for cancer treatment. In

Scientific Research Applications

Chemical Reactions and Derivatives

  • Synthesis of Pyridine Products : The compound reacts with methyl 3-oxobutanoate to form various products like methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylates. This demonstrates its utility in creating diverse pyridine derivatives, some of which have confirmed molecular structures through X-ray diffraction (O'callaghan et al., 1999).

Synthesis of Pharmaceutical Compounds

  • New Synthesis of Entacapone : A new method for synthesizing entacapone, a catechol-O-methyltransferase inhibitor, was developed using (E)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide. This synthesis provides insight into making pharmacologically relevant compounds (Harisha et al., 2015).

Antimicrobial Activity

  • Antimycobacterial Properties : A study synthesizing various compounds, including (E)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide derivatives, identified modest growth inhibition of Mycobacterium tuberculosis, indicating potential antimicrobial applications (Sanna et al., 2002).

Chemistry of Nitronyl Nitroxides

  • Formation of Stable (Z)-3-amino-3-(4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-3-oxide-1-oxyl-2-yl)acrylonitrile : The addition of the cyanomethyl anion to the compound results in stable nitronyl nitroxides, which are useful in creating new polyfunctional nitroxides and as polydentate paramagnetic ligands (Tretyakov et al., 2016).

Synthesis of Novel Compounds

  • Creation of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones : The compound can be used to synthesize novel derivatives such as 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones, showcasing its versatility in creating new chemical entities (Angelova et al., 2003).

properties

IUPAC Name

(E)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c17-11-14(10-13-2-4-15(5-3-13)21(23)24)16(22)19-6-1-8-20-9-7-18-12-20/h2-5,7,9-10,12H,1,6,8H2,(H,19,22)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSNOTULUFNTKK-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NCCCN2C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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